5-Chloro-2-isopropyl-1,8-naphthyridine
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)10-4-3-8-9(12)5-6-13-11(8)14-10/h3-7H,1-2H3 |
InChI Key |
UREOSGMTCYXFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The 1,8-naphthyridine derivatives, including 5-chloro-2-isopropyl-1,8-naphthyridine, exhibit a wide range of biological activities:
- Antimicrobial Properties : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal activities. For instance, studies have shown their effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, suggesting its utility in cancer therapy .
- Anti-inflammatory Effects : The anti-inflammatory properties of 1,8-naphthyridines are notable. Compounds in this class have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Neurological Applications : There is growing interest in the potential of these compounds to treat neurological disorders. Some studies suggest that they may have applications in managing conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Synthetic Methodologies
The synthesis of 5-chloro-2-isopropyl-1,8-naphthyridine typically involves several strategies that enhance its yield and purity:
- Grignard Reagent Utilization : A practical approach for synthesizing naphthyridine derivatives involves using Grignard reagents. This method has been shown to produce various substituted naphthyridines efficiently, facilitating the development of compounds with tailored biological activities .
- Direct C-H Functionalization : Recent advancements have highlighted the potential of direct C-H functionalization techniques to introduce various substituents onto the naphthyridine scaffold without extensive multi-step processes. This method simplifies the synthesis and allows for greater structural diversity .
Case Studies and Research Findings
Several studies have documented the efficacy of 5-chloro-2-isopropyl-1,8-naphthyridine in various applications:
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electronic Effects: Chloro substituents at C5 are common in antimicrobial and enzyme-inhibiting derivatives (e.g., urease inhibition in 2-amino-5-trifluoromethyl analogs) .
- Biological Activity : Glycinyl substituents (e.g., SA-20-15) improve antibacterial activity against Gram-positive bacteria, while trifluoromethyl groups enhance urease inhibition . The target compound’s chloro-isopropyl combination may similarly modulate enzyme interactions or microbial targeting.
Q & A
Q. What experimental safety protocols are critical when handling 5-Chloro-2-isopropyl-1,8-naphthyridine in laboratory settings?
- Methodological Answer: Researchers must prioritize respiratory protection (e.g., NIOSH-approved respirators) and skin/eye safeguards (chemical-resistant gloves, goggles) due to potential respiratory and dermal hazards. Spill management should follow OSHA and EPA guidelines, including immediate containment, use of inert absorbents, and avoidance of dust generation. Emergency protocols require consultation with Chemtrec (+1-800-424-9300) for hazardous material incidents .
Q. How can researchers characterize the purity and structural integrity of 5-Chloro-2-isopropyl-1,8-naphthyridine derivatives?
- Methodological Answer: High-performance liquid chromatography (HPLC) with >97% purity thresholds is recommended for purity assessment. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR for substituent analysis) and mass spectrometry (MS) for molecular weight validation. For thermodynamic properties, differential scanning calorimetry (DSC) can assess thermal stability .
Q. What synthetic routes are effective for introducing substituents to the 1,8-naphthyridine core?
- Methodological Answer: Halogen interchange (e.g., chloro to fluoro substitutions) under potassium fluoride (KF) catalysis at 180–200°C achieves regioselectivity. Methyl group additions to enhance binding affinity (as in 2-amino-1,8-naphthyridines) require palladium-catalyzed cross-coupling or direct alkylation under anhydrous conditions. Reaction progress should be monitored via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How do substituent modifications influence the binding affinity of 5-Chloro-2-isopropyl-1,8-naphthyridine to biological targets?
- Methodological Answer: Methyl or halogen substituents on the naphthyridine ring significantly alter hydrophobic interactions and entropy changes. For example, adding three methyl groups (e.g., 2-amino-5,6,7-trimethyl-1,8-naphthyridine) increases cytosine-binding affinity by two orders of magnitude ( vs. for unsubstituted analogs). Isothermal titration calorimetry (ITC) reveals reduced entropy loss () as a key driver, while fluorescence titration quantifies binding constants .
Q. What strategies resolve contradictions in thermodynamic data for 1,8-naphthyridine derivatives?
- Methodological Answer: Discrepancies in or values may arise from solvent polarity, ionic strength (e.g., 110 mM Na), or temperature variations. Researchers should replicate experiments under standardized buffer conditions (pH 7.0, 20°C) and validate via orthogonal methods (e.g., ITC and fluorescence). Heat capacity changes ()—measured via temperature-dependent ITC—help distinguish hydrophobic vs. electrostatic contributions. For example, for methylated derivatives indicates stronger hydrophobic interactions .
Q. How can researchers optimize cytotoxicity of 5-Chloro-2-isopropyl-1,8-naphthyridine derivatives against cancer cell lines?
- Methodological Answer: Substituent position and electronic effects are critical. For instance, 3-phenyl substitutions on 2-phenyl-7-methyl-1,8-naphthyridine derivatives enhance MCF7 cytotoxicity (IC = 1.47–3.19 μM vs. staurosporin’s 4.51 μM). Structure-activity relationship (SAR) studies should employ combinatorial chemistry followed by high-throughput screening (HTS) using resazurin-based viability assays. Molecular docking can predict interactions with target proteins (e.g., MAO-B or DNA duplexes) .
Q. What analytical approaches validate environmental safety during large-scale synthesis?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) monitors volatile byproducts, while inductively coupled plasma (ICP) spectroscopy detects heavy metal residues. Environmental precautions include spill containment with secondary containment trays and neutralization of acidic/basic waste prior to disposal. Compliance with EPA regulations (40 CFR 261) ensures minimal aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
